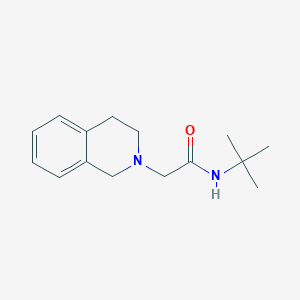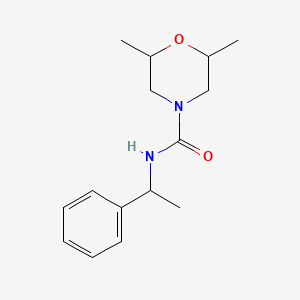
N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide, commonly known as BIA 10-2474, is a small molecule drug candidate that was developed as a potential treatment for chronic pain and other neurological disorders. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and has been extensively studied for its mechanism of action and potential therapeutic applications.
Wirkmechanismus
BIA 10-2474 works by inhibiting N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide, which leads to an increase in endocannabinoid levels in the body. This increase in endocannabinoid levels results in the activation of cannabinoid receptors, which in turn leads to the analgesic and anti-inflammatory effects associated with endocannabinoids.
Biochemical and Physiological Effects
BIA 10-2474 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in endocannabinoid levels, a reduction in pain and inflammation, and an improvement in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BIA 10-2474 for lab experiments is its potency as an N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide inhibitor. This makes it a useful tool for studying the role of endocannabinoids in the body and their potential therapeutic applications. However, one of the limitations of BIA 10-2474 is its potential toxicity, which has been observed in some preclinical studies.
Zukünftige Richtungen
There are a number of future directions for the study of BIA 10-2474 and its potential therapeutic applications. These include further preclinical studies to better understand its mechanism of action and potential toxicity, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there is a need for the development of more selective N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide inhibitors that do not have the potential for toxicity observed with BIA 10-2474.
Synthesemethoden
BIA 10-2474 can be synthesized using a multi-step process that involves the reaction of tert-butylamine with 3,4-dihydro-2H-isoquinolin-1-one to form the intermediate 2-(tert-butylamino)-3,4-dihydro-1H-isoquinolin-1-one. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
BIA 10-2474 has been extensively studied for its potential therapeutic applications in the field of chronic pain and other neurological disorders. It has been shown to be a potent inhibitor of N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide, an enzyme that plays a key role in the degradation of endocannabinoids. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body and have been shown to have analgesic and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)16-14(18)11-17-9-8-12-6-4-5-7-13(12)10-17/h4-7H,8-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSWJFIQYXIGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![2-[5-(4-Bromophenyl)tetrazol-2-yl]cyclohexan-1-one](/img/structure/B7566038.png)
![5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)
![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)

![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)


